(E)-4-(4-Trifluoromethylphenyl)-4-oxo-2-butenoic acid
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Overview
Description
(E)-4-(4-Trifluoromethylphenyl)-4-oxo-2-butenoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents, such as trifluoromethyl iodide or trifluoromethyl sulfonate, in the presence of a suitable catalyst . The reaction conditions often include mild temperatures and the use of solvents like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of (E)-4-(4-Trifluoromethylphenyl)-4-oxo-2-butenoic acid may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-Trifluoromethylphenyl)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and various substituted phenyl derivatives .
Scientific Research Applications
(E)-4-(4-Trifluoromethylphenyl)-4-oxo-2-butenoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-4-(4-Trifluoromethylphenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The keto group can form hydrogen bonds with active sites of enzymes, modulating their activity . Additionally, the compound may influence signaling pathways related to inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group attached to a phenyl ring but lacks the butenoic acid moiety.
α-Trifluoromethylstyrene: Another compound with a trifluoromethyl group, used as a synthetic intermediate in organic chemistry.
Uniqueness
(E)-4-(4-Trifluoromethylphenyl)-4-oxo-2-butenoic acid is unique due to the combination of the trifluoromethyl group and the butenoic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .
Properties
CAS No. |
85293-41-0 |
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Molecular Formula |
C11H7F3O3 |
Molecular Weight |
244.17 g/mol |
IUPAC Name |
(E)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-enoic acid |
InChI |
InChI=1S/C11H7F3O3/c12-11(13,14)8-3-1-7(2-4-8)9(15)5-6-10(16)17/h1-6H,(H,16,17)/b6-5+ |
InChI Key |
GTEGXWRXDLLGGZ-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C(=O)O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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